Cas no 863118-14-3 (4-(2-Bromoacetamido)phenylboronic acid, pinacol ester)

4-(2-Bromoacetamido)phenylboronic acid pinacol ester is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations. The pinacol ester group enhances stability, improving handling and storage compared to its free boronic acid counterpart. The 2-bromoacetamido moiety provides a reactive handle for further functionalization, making it valuable in bioconjugation and linker chemistry. This compound is particularly useful in medicinal chemistry and materials science for constructing complex aryl- and heteroaryl-containing scaffolds. Its balanced reactivity and stability make it a preferred intermediate for synthesizing targeted molecules in drug discovery and advanced material applications.
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester structure
863118-14-3 structure
Product Name:4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
CAS No:863118-14-3
MF:C14H19BBrNO3
MW:340.020563364029
MDL:MFCD18783181
CID:1024904
PubChem ID:53217330
Update Time:2025-05-26

4-(2-Bromoacetamido)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • 2-bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
    • 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
    • FCH2767796
    • OR360766
    • AX8230102
    • ST24022102
    • 4-(2-Bromoacetamido)phenylboronic acid,pinacol ester
    • C14H19BBrNO3
    • SCHEMBL10087199
    • CS-0175632
    • D93212
    • A863245
    • 863118-14-3
    • MFCD18783181
    • AKOS015999345
    • AS-73128
    • DTXSID40682389
    • 4-(2-Bromoacetamido)phenylboronic acid pinacol ester
    • MDL: MFCD18783181
    • Inchi: 1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
    • InChI Key: DIFPHULVCKBACZ-UHFFFAOYSA-N
    • SMILES: BrCC(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Computed Properties

  • Exact Mass: 339.06400
  • Monoisotopic Mass: 339.06414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • PSA: 47.56000
  • LogP: 2.39220

4-(2-Bromoacetamido)phenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Bromoacetamido)phenylboronic acid, pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
213520-1g
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
863118-14-3 95%
1g
£76.00 2022-03-01
Fluorochem
213520-5g
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
863118-14-3 95%
5g
£225.00 2022-03-01
Fluorochem
213520-10g
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
863118-14-3 95%
10g
£400.00 2022-03-01
TRC
B679058-100mg
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3
100mg
$ 64.00 2023-04-18
TRC
B679058-250mg
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3
250mg
$ 75.00 2023-04-18
TRC
B679058-500mg
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3
500mg
$ 87.00 2023-04-18
TRC
B679058-1g
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3
1g
$ 98.00 2023-04-18
eNovation Chemicals LLC
D751551-1g
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3 95%
1g
$125 2024-06-07
eNovation Chemicals LLC
D751551-5g
4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
863118-14-3 95%
5g
$240 2024-06-07
Chemenu
CM134180-1g
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
863118-14-3 95%
1g
$96 2022-08-31

4-(2-Bromoacetamido)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:863118-14-3)4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
Order Number:A863245
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):218.0
Email:sales@amadischem.com

Additional information on 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester

Recent Advances in the Application of 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester (CAS: 863118-14-3) in Chemical Biology and Drug Discovery

The compound 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester (CAS: 863118-14-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and drug discovery. As a boronic acid derivative, this molecule serves as a critical building block in the synthesis of bioactive compounds, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Recent studies have highlighted its role in facilitating site-specific protein modifications and enabling the design of novel covalent inhibitors.

One of the most promising applications of 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester is in the field of targeted protein degradation. Researchers have utilized its bromoacetamide moiety to create covalent linkages with target proteins, while the boronic acid pinacol ester group enables interactions with proteasomal components. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into heterobifunctional degraders, resulting in enhanced selectivity and potency against challenging drug targets such as KRAS mutants and transcription factors.

In addition to its role in PROTAC development, this compound has shown significant utility in bioconjugation chemistry. The reactive bromoacetamide group allows for efficient coupling with thiol-containing biomolecules, while the boronic acid ester provides a handle for further functionalization. Recent work published in ACS Chemical Biology has demonstrated its application in creating stable antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The unique combination of reactivity and stability makes this compound particularly valuable for next-generation bioconjugation strategies.

From a synthetic chemistry perspective, 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester serves as a versatile intermediate in medicinal chemistry campaigns. Its compatibility with various cross-coupling reactions and orthogonal protecting group strategies has been extensively documented in recent literature. A 2024 publication in Organic Letters detailed its use in the synthesis of boronic acid-containing kinase inhibitors, where it enabled the introduction of critical binding elements while maintaining favorable physicochemical properties.

The safety profile and handling considerations of this compound have also been the subject of recent investigations. While generally stable under standard laboratory conditions, studies have emphasized the importance of proper storage (typically at 2-8°C under inert atmosphere) to prevent degradation of the bromoacetamide functionality. Recent stability studies published in Chemical Research in Toxicology have provided valuable data on its decomposition pathways and recommended handling procedures for large-scale applications.

Looking forward, the unique properties of 4-(2-Bromoacetamido)phenylboronic acid, pinacol ester position it as a key player in emerging therapeutic modalities. Ongoing research is exploring its potential in covalent drug discovery, targeted radioligand therapies, and the development of novel chemical probes for biological target validation. As the field of chemical biology continues to evolve, this compound is likely to remain at the forefront of innovative drug discovery strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:863118-14-3)4-(2-Bromoacetamido)phenylboronic acid, pinacol ester
A863245
Purity:99%
Quantity:5g
Price ($):218.0
Email